

A Comparative Crystallographic Guide to Substituted Pyrazolo[1,5-a]pyrimidines

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Compound of Interest

Compound Name: 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors for cancer therapy.^{[1][2]} Understanding the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comparative analysis of the crystallographic data for a series of substituted pyrazolo[1,5-a]pyrimidines, alongside detailed experimental protocols and visualizations to support further research and development.

Comparative Crystallographic Data

The solid-state architecture of pyrazolo[1,5-a]pyrimidines is significantly influenced by the nature and position of their substituents. The following tables summarize key crystallographic parameters for several derivatives, showcasing the structural diversity within this class of compounds.

Table 1: Crystallographic Data for Chloro- and Phenyl-Substituted Pyrazolo[1,5-a]pyrimidines

Parameter	Compound 1	Compound 2
Chemical Name	7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[3]	7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[4]
Molecular Formula	C ₁₃ H ₁₀ ClN ₃ [3]	C ₈ H ₄ Cl ₂ N ₄ [4]
Molecular Weight	243.69[3]	227.05[4]
Crystal System	Monoclinic[3]	Monoclinic[4]
Space Group	P2 ₁ /c (assumed from common space groups)	P2 ₁ /c (assumed from common space groups)
a (Å)	6.5993 (2)[3]	4.9817 (4)[4]
b (Å)	12.6166 (4)[3]	18.4025 (15)[4]
c (Å)	13.8702 (5)[3]	10.1526 (9)[4]
β (°) **	100.131 (2)[3]	95.924 (1)[4]
Volume (Å ³) **	1136.84 (6)[3]	925.78 (13)[4]
Z	4[3]	4[4]
Temperature (K)	296[3]	301[4]
R-factor (R ₁)	0.035[3]	0.038[4]

Table 2: Crystallographic Data for Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidines

Parameter	Compound 3	Compound 4
Chemical Name	2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine[5]	5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (structure from data)[6]
Molecular Formula	C ₁₅ H ₁₂ F ₃ N ₃ [5]	C ₂₀ H ₁₁ Cl ₂ F ₄ N ₃ [6]
Molecular Weight	291.28[5]	440.22[6]
Crystal System	Triclinic[5]	Orthorhombic[6]
Space Group	P-1 (assumed from common space groups)	Pbca (assumed from common space groups)
a (Å)	4.8715 (2)[5]	9.5361 (19)[6]
b (Å)	11.2655 (5)[5]	15.941 (3)[6]
c (Å)	13.5584 (6)[5]	24.853 (5)[6]
α (°)	110.225 (3)[5]	90
β (°)	96.808 (3)[5]	90
γ (°)	99.835 (3)[5]	90
**Volume (Å ³) **	675.13 (5)[5]	3778.0 (13)[6]
Z	2[5]	8[6]
Temperature (K)	293 (2)[5]	298[6]
R-factor (R ₁)	0.057[5]	0.055[6]

Experimental Protocols

The determination of crystal structures for pyrazolo[1,5-a]pyrimidine derivatives involves a standardized workflow, from chemical synthesis to crystallographic data refinement.

Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

A prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β -ketoester or an enaminone.[\[2\]](#)[\[7\]](#)

General Cyclocondensation Protocol:

- **Reactant Mixture:** A solution of the selected 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound or its equivalent (1.0-1.2 eq) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.[\[8\]](#)
- **Reaction Conditions:** The mixture is heated to reflux for a period ranging from 3 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).[\[8\]](#) In some cases, microwave irradiation can be employed to accelerate the reaction.[\[2\]](#)
- **Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
- **Purification and Crystallization:** The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from an appropriate solvent system (e.g., dimethylformamide-water or ethanol) to yield diffraction-quality single crystals.[\[9\]](#)

Single-Crystal X-ray Diffraction Analysis

This technique provides unambiguous determination of the three-dimensional molecular structure.[\[10\]](#)[\[11\]](#)

Generalized X-ray Crystallography Protocol:

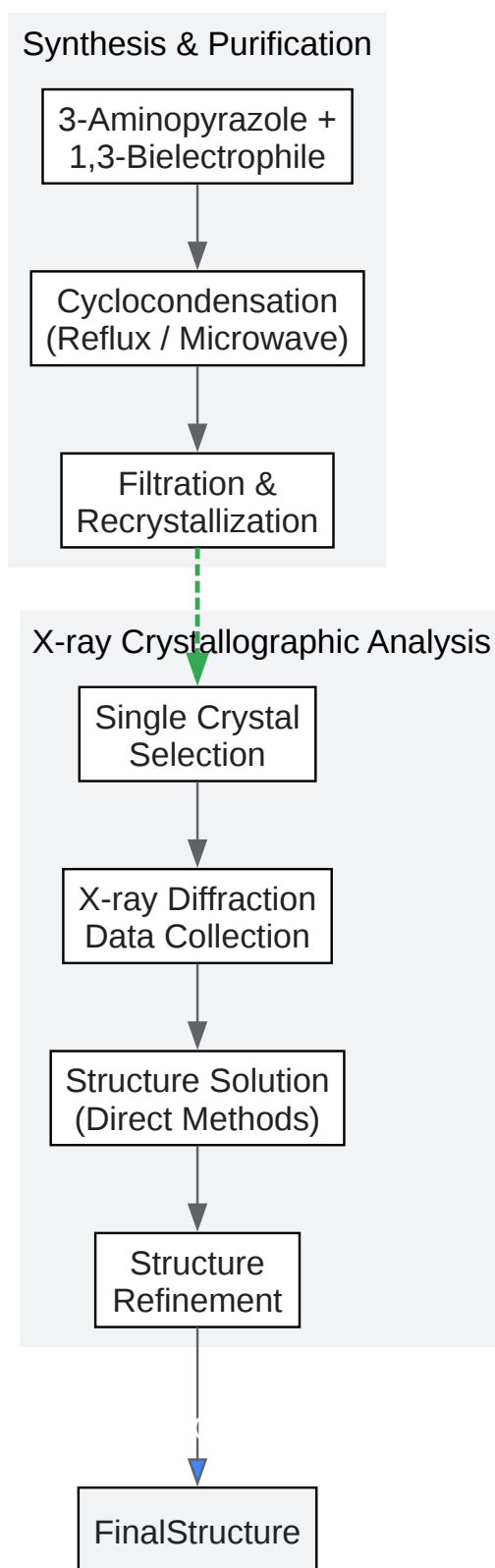
- **Crystal Mounting:** A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[\[12\]](#)
- **Data Collection:** The crystal is placed in a diffractometer (e.g., a Bruker X8 APEXII) and cooled to a low temperature (typically 100-296 K) to minimize thermal vibrations.[\[3\]](#)[\[12\]](#) Monochromatic X-rays (commonly Mo K α radiation) are directed at the crystal.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) As the crystal is rotated, a series of diffraction patterns are collected by an area detector.[\[3\]](#)[\[4\]](#)

- **Data Processing:** The collected diffraction intensities are processed, scaled, and corrected for absorption.^{[4][5]} The unit cell parameters and crystal system are determined from the diffraction data.
- **Structure Solution and Refinement:** The phase problem is solved using direct methods (common for small molecules) to generate an initial electron density map.^[12] An atomic model is built into the map and refined against the experimental data using full-matrix least-squares on F^2 .^[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^{[3][4][5]}

Visualizations

Experimental Workflow

The process from synthesis to final structural analysis follows a logical progression, as illustrated in the diagram below.

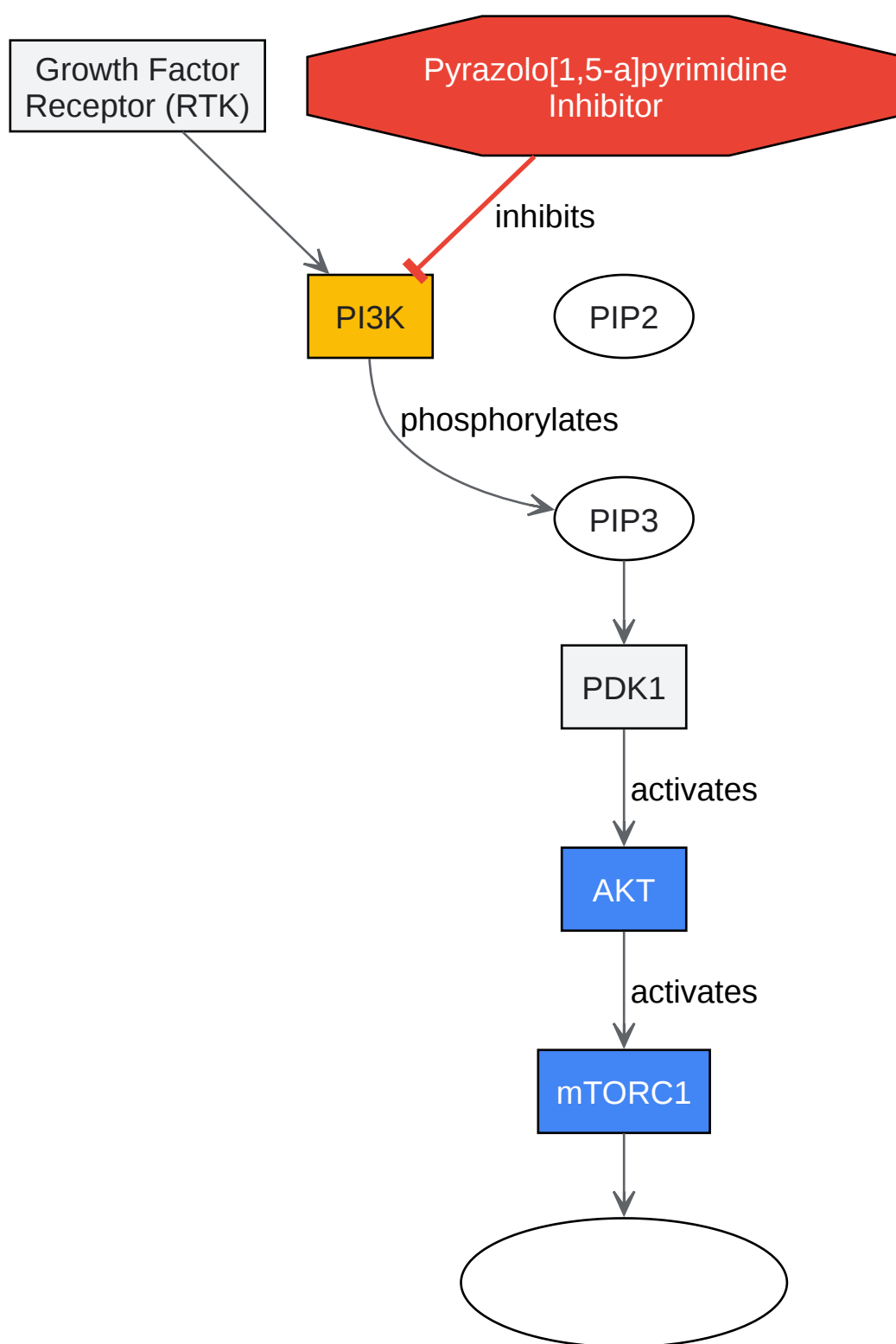


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Workflow for X-ray Crystallographic Analysis.

Biological Context: Kinase Inhibition Pathway

Many pyrazolo[1,5-a]pyrimidine derivatives are developed as inhibitors of protein kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer.^[1] For example, they have been investigated as inhibitors of Phosphoinositide 3-kinase (PI3K), a crucial node in the PI3K/AKT/mTOR signaling pathway that governs cell proliferation and survival.^[13]



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